molecular formula C9H8BrClO3 B2863667 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid CAS No. 742094-84-4

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid

Cat. No.: B2863667
CAS No.: 742094-84-4
M. Wt: 279.51
InChI Key: KOQAMZSTLDPEJM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid (CAS 742094-84-4) is a halogenated aromatic compound with the molecular formula C₉H₈BrClO₃ and a molecular weight of 279.51 g/mol . Its structure comprises a phenoxyacetic acid backbone substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at the 4-, 2-, and 6-positions of the benzene ring, respectively. The SMILES notation is CC1=CC(=CC(=C1OCC(=O)O)Cl)Br, and its InChIKey is KOQAMZSTLDPEJM-UHFFFAOYSA-N .

Key computed properties include:

  • XLogP3: 3.2 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 46.5 Ų (suggesting moderate hydrogen-bonding capacity)
  • Rotatable bonds: 3 (flexibility influenced by the phenoxyacetic acid chain) .

No direct toxicity or pharmacological data are available in the provided evidence.

Properties

IUPAC Name

2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQAMZSTLDPEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves:

  • Molar ratio : 1:1.2 (phenol : chloroacetic acid)
  • Base : Anhydrous potassium carbonate (1.5 equivalents)
  • Solvent : Acetone or dimethylformamide (DMF)
  • Temperature : Reflux at 80–90°C for 16–24 hours
  • Workup : Filtration, solvent distillation, and precipitation in ice-cold water

Critical parameters affecting yield:

Parameter Optimal Range Impact on Yield
Reaction time 18–20 hours <75% → >88%
Solvent polarity DMF > acetone +15% yield
Base concentration 1.5–2.0 equivalents Prevents side reactions

Mechanistic Pathway

  • Deprotonation of phenolic -OH by K₂CO₃ generates phenoxide ion
  • SN₂ attack on chloroacetic acid's α-carbon
  • Elimination of chloride ion
  • Acidic workup to protonate the carboxylate

Esterification-Hydrolysis Sequential Approach

Alternative routes employ ethyl chloroacetate for initial ester formation, followed by saponification:

Step 1: Ester Synthesis

Reaction of 4-bromo-2-chloro-6-methylphenol with ethyl chloroacetate:

4-Br-2-Cl-6-MeC₆H₂OH + ClCH₂COOEt → 4-Br-2-Cl-6-MeC₆H₂OCH₂COOEt  

Conditions :

  • Reflux in acetone with K₂CO₃ (16 hours)
  • Yield: 82–85%

Step 2: Ester Hydrolysis

Basic hydrolysis converts the ester to carboxylic acid:

4-Br-2-Cl-6-MeC₆H₂OCH₂COOEt + NaOH → 4-Br-2-Cl-6-MeC₆H₂OCH₂COOH + EtOH  

Optimized parameters :

  • 2M NaOH in ethanol/water (4:1)
  • Reflux for 6 hours
  • Yield: 91–94%

Alternative Synthetic Pathways

Ullmann Coupling for Challenging Substrates

For sterically hindered phenols, copper-catalyzed coupling may enhance reactivity:

Component Quantity Role
4-Br-2-Cl-6-MeC₆H₂OH 1.0 equivalent Nucleophile
ClCH₂COOH 1.2 equivalents Electrophile
CuI 5 mol% Catalyst
Cs₂CO₃ 2.0 equivalents Base

Advantages :

  • Tolerates electron-withdrawing substituents
  • Reduced reaction time (8–10 hours)

Limitations :

  • Requires rigorous moisture exclusion
  • Higher catalyst costs

Characterization and Analytical Data

Successful synthesis is confirmed through spectral matching:

Infrared Spectroscopy (IR)

  • Ester intermediate :
    • 1715 cm⁻¹ (C=O stretch of ester)
    • 1238 cm⁻¹ (C-O-C asymmetric stretch)
  • Final acid :
    • 1680–1700 cm⁻¹ (carboxylic acid C=O)
    • 2500–3300 cm⁻¹ (broad O-H stretch)

Nuclear Magnetic Resonance (¹H NMR)

Key resonances (CDCl₃, δ ppm) :

  • Aromatic protons: 6.52 (d, J=2.74 Hz), 6.53 (dd), 7.05 (d)
  • OCH₂CO group: 4.82 (s, 2H)
  • Methyl groups: 2.32 (s, Ar-CH₃)

Mass Spectrometry

  • Molecular ion: m/z 307 (M⁺)
  • Isotopic pattern confirms Br/Cl presence (M+2 ≈ 97% of M⁺)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Index Scalability
Williamson direct 88 98 1.0 Excellent
Ester hydrolysis 85 97 1.2 Good
Ullmann coupling 78 95 3.5 Limited

Key observations :

  • Williamson synthesis provides optimal balance of efficiency and cost
  • Ester route offers easier purification intermediates
  • Catalytic methods require further optimization for industrial adoption

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous flow reactors reduce reaction time by 40%
  • Microwave-assisted synthesis achieves 92% yield in 4 hours

Waste Management

  • Chloride byproducts require neutralization (Ca(OH)₂ treatment)
  • Solvent recovery systems achieve >85% DMF recycling

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid is highlighted through comparisons with analogous halogenated phenoxyacetic acid derivatives. Below is a detailed analysis:

Structural Analogues
Compound Name CAS No. Molecular Formula Key Substituents Structural Differences vs. Target Compound
2-(4-Bromo-2-chlorophenyl)acetic acid 52864-56-9 C₈H₆BrClO₂ Br (4), Cl (2) on phenyl ring Lacks phenoxy linkage and methyl group
2-(5-Bromo-2-chlorophenyl)acetic acid 81682-38-4 C₈H₆BrClO₂ Br (5), Cl (2) on phenyl ring Positional isomerism of Br; no phenoxy group
2-(2-Bromo-4-methylphenoxy)acetamide 102066-01-3 C₉H₁₀BrNO₂ Br (2), CH₃ (4); acetamide group Acetamide replaces carboxylic acid
(2-Bromo-4-chloro-6-formylphenoxy)acetic Acid 590395-61-2 C₉H₆BrClO₄ Br (2), Cl (4), CHO (6) Formyl (CHO) replaces methyl group

Key Observations :

  • Phenoxy Linkage: The target compound’s phenoxyacetic acid moiety distinguishes it from phenylacetic acid derivatives (e.g., CAS 52864-56-9), which lack the ether oxygen. This increases steric bulk and may alter binding affinity in biological systems.
  • Functional Groups : Replacement of the carboxylic acid with an acetamide (CAS 102066-01-3) reduces acidity and hydrogen-bonding capacity, impacting solubility and target interactions .
Physicochemical Properties
Property Target Compound 2-(4-Bromo-2-chlorophenyl)acetic acid 2-(2-Bromo-4-methylphenoxy)acetamide
Molecular Weight 279.51 233.49 256.09
XLogP3 3.2 2.8 (estimated) 2.5
Hydrogen Bond Donors 1 1 2 (amide NH₂)
Rotatable Bonds 3 2 3
TPSA (Ų) 46.5 37.3 55.1

Implications :

  • Lipophilicity : The target compound’s higher XLogP3 (3.2) suggests greater membrane permeability compared to the acetamide derivative (XLogP3 = 2.5) .
  • Polarity : The acetamide’s higher TPSA (55.1 vs. 46.5) may enhance aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid is a compound of interest in various biological and medicinal research fields. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H8BrClO3
  • Molecular Weight : 263.51 g/mol
  • CAS Number : 6956-82-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can alter enzyme activity and receptor function, leading to various physiological effects. This interaction is crucial for understanding its potential therapeutic applications and toxicity profiles.

Biological Activities

  • Anticancer Activity :
    • Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenoxyacetic acids have shown promising results in inhibiting the growth of liver carcinoma cells (HEPG2) with IC50 values indicating effective concentrations .
    • A structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce it. This suggests that modifications to the compound could optimize its anticancer properties .
  • Toxicological Studies :
    • Toxicological assessments have been conducted to evaluate the safety profile of related compounds. For example, studies on chlorophenoxy herbicides indicate that prolonged exposure may lead to adverse health effects, including potential carcinogenicity. However, specific data on this compound remains limited .
    • In animal studies, related compounds have shown organ-specific toxicity, particularly affecting the liver and kidneys at high doses, which necessitates further investigation into the safety margins for human use .
  • Potential Therapeutic Applications :
    • The compound is being explored for its potential in developing new therapeutic agents due to its ability to modulate biological pathways involved in disease processes. Its application in medicine is still under research, focusing on its efficacy and safety as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HEPG2 cells
ToxicityOrgan-specific toxicity observed in studies
Therapeutic PotentialInvestigated for new drug development

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various substituted phenoxyacetic acids against liver carcinoma cell lines using the MTT assay. The results indicated that derivatives with electron-donating groups exhibited lower IC50 values, demonstrating enhanced anticancer activity compared to unsubstituted variants.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid?

The synthesis typically involves halogenation and functional group manipulation. A common approach is the bromination of a pre-functionalized phenylacetic acid derivative. For example, bromination of 2-(2-chloro-6-methylphenoxy)acetic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) . The regioselectivity of bromination at the para position relative to the phenoxy group is influenced by steric and electronic factors. Post-synthesis purification via recrystallization (e.g., using acetic acid/water mixtures) ensures high purity (>97%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), while the bromine and chlorine substituents influence aromatic proton splitting patterns .
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the aromatic ring and acetic acid moiety (e.g., ~78° for similar derivatives) and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures) .
  • Melting Point Analysis : Used to confirm purity (e.g., sharp melting points between 120–150°C) .

Advanced Research Questions

Q. How can contradictory data in substituent positioning (e.g., bromine vs. chlorine orientation) be resolved?

Contradictions in regiochemical assignments often arise from overlapping NMR signals or crystallographic disorder. To resolve this:

  • Use 2D NMR (e.g., COSY, NOESY) to correlate adjacent protons and confirm substituent proximity .
  • Perform DFT calculations to predict chemical shifts and compare with experimental data .
  • Analyze single-crystal X-ray diffraction to unambiguously assign atomic positions. For example, the bromine atom’s electron-withdrawing effect enlarges C–C–C angles (~121.5°) compared to chlorine or methyl groups (~118°) .

Q. What reaction mechanisms govern the bromination of arylacetic acid precursors?

Bromination proceeds via electrophilic aromatic substitution (EAS). The acetic acid side chain acts as an electron-donating group, directing bromine to the para position. In acidic conditions (e.g., acetic acid solvent), Br₂ generates Br⁺ as the electrophile, stabilized by FeBr₃. Competing pathways (e.g., ortho/para selectivity) depend on steric hindrance from the methyl and chlorine groups . Kinetic studies under varying temperatures (0–40°C) and catalyst loadings can optimize yield and regioselectivity.

Q. How can researchers design experiments to assess the compound’s biological activity?

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., cyclooxygenase or acetylcholinesterase) using fluorescence-based activity assays. The bromine and chlorine groups may enhance binding via halogen bonding .
  • Antimicrobial Screening : Evaluate minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Structural analogs with similar halogenation patterns show activity against Gram-positive pathogens .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing bromine with iodine) and compare bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding modes .

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